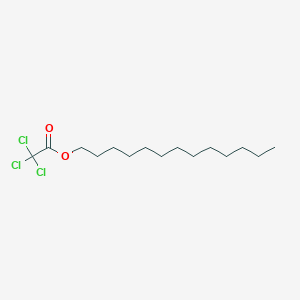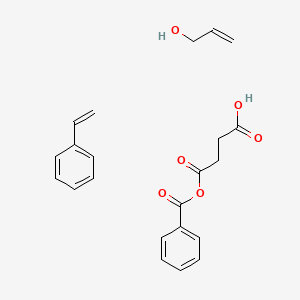
4-Benzoyloxy-4-oxobutanoic acid;prop-2-en-1-ol;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Styrene, allyl alcohol polymer, benzoate, succinate is a complex polymer that combines the properties of styrene, allyl alcohol, benzoate, and succinate. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical properties. It is a hard, low molecular weight, thermoplastic material containing a high percentage of primary hydroxyls and aromatic hydrocarbons .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of styrene, allyl alcohol polymer, benzoate, succinate typically involves radical polymerization. This process starts with the initiation reaction, where radicals are formed using initiators like benzoyl peroxide. The radicals then induce the cleavage of the pi bond in styrene, resulting in a benzylic radical that propagates the polymerization . The polymerization process can be controlled to achieve the desired molecular weight and properties.
Industrial Production Methods
In industrial settings, the polymerization of styrene and allyl alcohol is carried out in pressurized reactors at high temperatures using initiators like di-t-butyl peroxide. The feed of the more reactive styrene monomer and the initiator are programmed gradually to ensure a uniform comonomer distribution in the copolymers .
化学反応の分析
Types of Reactions
Styrene, allyl alcohol polymer, benzoate, succinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the polymer can be oxidized to form carbonyl compounds.
Reduction: The polymer can be reduced to form alcohols.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted aromatic compounds. These products can be further utilized in various industrial applications.
科学的研究の応用
Styrene, allyl alcohol polymer, benzoate, succinate has a wide range of scientific research applications:
Chemistry: Used as a resin modifier and crosslinking agent in coatings and inks.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the formulation of drug delivery systems due to its biocompatibility and stability.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of styrene, allyl alcohol polymer, benzoate, succinate involves the formation of crosslinks with polymers containing carboxyl, anhydride, halide, and isocyanate functional groups. The primary hydroxyls in the polymer enable these crosslinking reactions, enhancing the adhesion, gloss, weatherability, water-resistance, chemical resistance, and hardness of the resulting materials .
類似化合物との比較
Similar Compounds
Styrene-allyl alcohol copolymer: Similar in structure but lacks the benzoate and succinate components.
Acrylic-allyl alcohol copolymer: Contains acrylic monomers instead of styrene.
Diallyl phthalate resins: Thermosetting resins used in similar applications.
Uniqueness
Styrene, allyl alcohol polymer, benzoate, succinate is unique due to its combination of styrene, allyl alcohol, benzoate, and succinate, which imparts superior hydrolytic stability, resistance to water, detergents, chemicals, and corrosion . This makes it particularly valuable in applications requiring high-performance materials.
特性
CAS番号 |
71010-67-8 |
|---|---|
分子式 |
C22H24O6 |
分子量 |
384.4 g/mol |
IUPAC名 |
4-benzoyloxy-4-oxobutanoic acid;prop-2-en-1-ol;styrene |
InChI |
InChI=1S/C11H10O5.C8H8.C3H6O/c12-9(13)6-7-10(14)16-11(15)8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8;1-2-3-4/h1-5H,6-7H2,(H,12,13);2-7H,1H2;2,4H,1,3H2 |
InChIキー |
LVHVRJJIOYMJCX-UHFFFAOYSA-N |
正規SMILES |
C=CCO.C=CC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)OC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


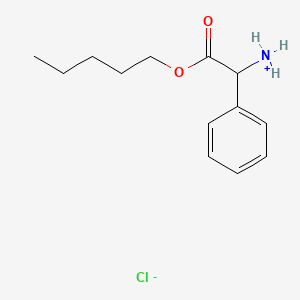
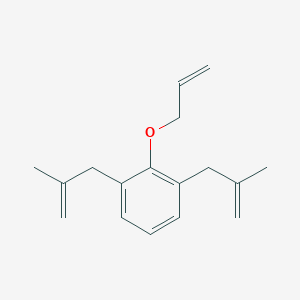
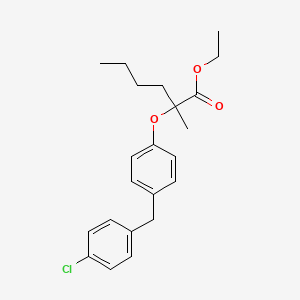
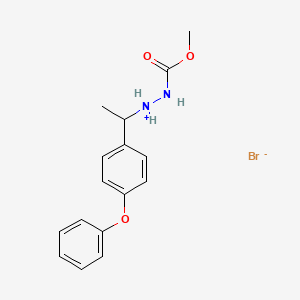
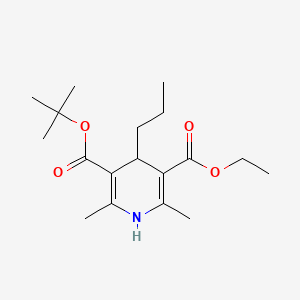
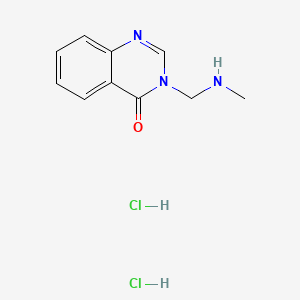


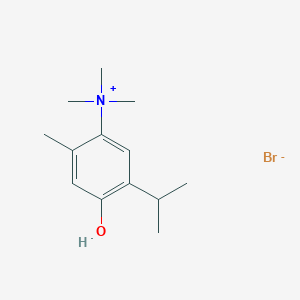
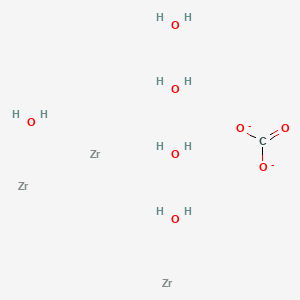
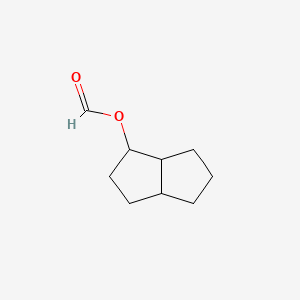
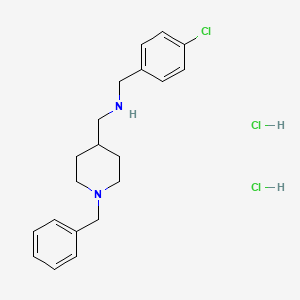
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
